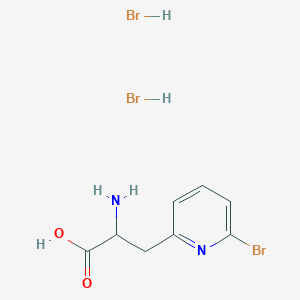

2-Amino-3-(6-bromopyridin-2-yl)propanoic acid;dihydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-3-(6-bromopyridin-2-yl)propanoic acid;dihydrobromide is an amino acid derivative that has been widely used in scientific research. It is used in the preparation of Dabigatran etexilate derivatives . The molecular formula is C8H11Br3N2O2 and the molecular weight is 406.9.

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H9BrN2O2.2BrH/c9-7-4-5(1-2-11-7)3-6(10)8(12)13;;/h1-2,4,6H,3,10H2,(H,12,13);2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.科学的研究の応用

Synthesis and Catalysis

2-Aminopyridines, including 2-Amino-3-(6-bromopyridin-2-yl)propanoic acid; dihydrobromide, serve as key structural cores in bioactive natural products, medicinally important compounds, and organic materials, marking them as valuable synthetic targets. Their utility extends to facilitating efficient methods for the synthesis of 6-substituted 2-aminopyridines through reactions with various amines. This capacity for flexible, high-yield production underlines their significance in chemical synthesis, particularly for C-C cross-coupling reactions, which are crucial in creating complex organic compounds (Bolliger, Oberholzer, & Frech, 2011).

Structural and Molecular Studies

The compound's structural characteristics have been elucidated through crystallographic studies, demonstrating its utility in understanding molecular interactions and hydrogen bonding patterns. These insights are crucial for designing new compounds with desired physical and chemical properties (Haddad, AlDamen, & Al-Far, 2004).

Anticancer Applications

The derivative's utility extends into the medicinal chemistry domain, where its modifications have been explored for anticancer applications. Specific derivatives have shown significant in vitro anticancer activity against various cancer cell lines, highlighting the potential of 2-Amino-3-(6-bromopyridin-2-yl)propanoic acid; dihydrobromide derivatives in therapeutic development (Saad & Moustafa, 2011).

Electrocatalysis and CO2 Utilization

An innovative application of 2-Amino-5-bromopyridine, closely related to the compound , involves its electrocatalytic carboxylation with CO2 in an ionic liquid to produce 6-aminonicotinic acid. This process represents a sustainable approach to synthesizing valuable organic acids from simple pyridine derivatives and CO2, a greenhouse gas, underlining the environmental and synthetic importance of such compounds (Feng, Huang, Liu, & Wang, 2010).

作用機序

Mode of Action

The exact mode of action of EN300-27158340 is currently unknown . It’s likely that the compound interacts with its targets, leading to changes in cellular processes. The bromopyridinyl group in the compound may play a crucial role in these interactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of EN300-27158340 . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body.

特性

IUPAC Name |

2-amino-3-(6-bromopyridin-2-yl)propanoic acid;dihydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2.2BrH/c9-7-3-1-2-5(11-7)4-6(10)8(12)13;;/h1-3,6H,4,10H2,(H,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSFBTHVGOBJTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)CC(C(=O)O)N.Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(6-bromopyridin-2-yl)propanoic acid;dihydrobromide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2914092.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2914095.png)

![3-cyclohexyl-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2914098.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2914102.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2914104.png)

![6-[(3-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2914105.png)

![4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2914112.png)